N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
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Overview
Description
N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that belongs to the class of thiazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 3,4-dichloroaniline with a suitable thiazine precursor under controlled conditions. One common method involves the cyclization of 3,4-dichloroaniline with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with a similar dichlorophenyl group.
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide with a similar structure but different functional groups.
Uniqueness
N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. Unlike propanil and diuron, which are primarily used as herbicides, this compound has broader applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S/c11-8-3-2-7(6-9(8)12)14-10-13-4-1-5-15-10/h2-3,6H,1,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSKSYHKTWRGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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